N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE
Description
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride is a benzamide derivative characterized by a benzothiazole core substituted with fluorine atoms at the 4- and 6-positions. The molecule also features a dimethylaminoethyl group and a methoxybenzamide moiety, with a hydrochloride counterion enhancing solubility.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S.ClH/c1-23(2)7-8-24(18(25)12-5-4-6-14(9-12)26-3)19-22-17-15(21)10-13(20)11-16(17)27-19;/h4-6,9-11H,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOXGYHOUXKMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Dimethylaminoethyl Group: This can be done via nucleophilic substitution reactions using dimethylaminoethyl chloride.
Formation of the Methoxybenzamide Moiety: The methoxybenzamide group can be introduced through amide bond formation using 3-methoxybenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the benzothiazole ring or the amide bond, potentially leading to ring-opening or amine formation.
Substitution: The fluorine atoms on the benzothiazole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atoms and the benzothiazole ring could play a crucial role in binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to other benzamide derivatives, particularly those with pesticidal or catalytic applications. Below is a detailed analysis based on substituent effects and available evidence:
Structural and Functional Group Analysis
Key Observations
Substituent Impact on Bioactivity: The difluorobenzothiazole moiety in the target compound may enhance metabolic stability and membrane permeability compared to simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Fluorine atoms are known to reduce oxidative metabolism and improve lipophilicity. The dimethylaminoethyl group introduces a basic nitrogen, likely increasing water solubility (especially as a hydrochloride salt) and enabling ionic interactions with biological targets, distinguishing it from non-ionizable analogs like etobenzanid .
Comparison with Pesticidal Benzamides :
- Unlike etobenzanid and diflufenican, which rely on halogenated aryl groups (e.g., dichlorophenyl, difluorophenyl) for herbicidal activity, the target compound’s benzothiazole core may confer selectivity toward different biological pathways, such as enzyme inhibition in pathogens or cancer cells.
Synthetic Challenges :
- The presence of multiple fluorine atoms and a benzothiazole ring in the target compound likely necessitates specialized synthetic routes (e.g., fluorination via Balz-Schiemann reactions or thiazole cyclization), contrasting with simpler benzamide syntheses described in .
Biological Activity
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and findings from recent studies.
- Molecular Formula : C13H17F2N3S
- Molar Mass : 285.36 g/mol
- Density : 1.274 g/cm³ (predicted)
- pKa : 9.73 (predicted)
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, including:
- Formation of the benzothiazole ring.
- Introduction of fluorine at the 4 and 6 positions using fluorinating agents.
- Coupling with dimethylaminoethyl and methoxybenzamide moieties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research evaluating the effects on various cancer cell lines (A431, A549, H1299) demonstrated significant inhibition of cell proliferation. The compound was shown to induce apoptosis and arrest the cell cycle at specific concentrations (1, 2, and 4 μM), similar to other known anticancer agents .
Table 1: Effects on Cancer Cell Lines
| Cell Line | Proliferation Inhibition (%) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| A431 | 70% | Yes | G0/G1 phase |
| A549 | 65% | Yes | G0/G1 phase |
| H1299 | 60% | Yes | G0/G1 phase |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This dual action makes it a promising candidate for therapeutic strategies targeting both cancer and inflammation .
Mechanism of Action
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cancer cell survival and inflammation:
- AKT Pathway : Inhibition leads to reduced survival signals in cancer cells.
- ERK Pathway : Suppression results in decreased proliferation and migration of cancer cells.
Case Studies
A notable case study involved a series of benzothiazole derivatives where this compound was evaluated alongside other compounds. This study confirmed its superior activity against A431 and A549 cells compared to other derivatives tested .
Q & A
Q. What are the optimal synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride, and how are purity and yield monitored?
- Methodological Answer : The synthesis involves multi-step reactions starting with fluorinated benzothiazole intermediates. Key steps include:
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Cyclization of fluorinated precursors under reflux with HCl to form the benzothiazole core .
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Amidation using dimethylaminoethylamine under inert conditions.
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Purification via column chromatography (eluents: dichloromethane/methanol mixtures) and HPLC to monitor purity (>95% by area normalization) .
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Critical Parameters : Temperature control (±2°C), pH stabilization (6–7), and anhydrous conditions to avoid hydrolysis of the dimethylaminoethyl group .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | HCl (conc.), reflux, 12h | 68 | 92% |
| Amidation | DMF, 80°C, N₂ atmosphere | 75 | 89% |
| Purification | CH₂Cl₂/MeOH (9:1) | 85 | 98% |
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Use a combination of:
Q. What stability challenges arise during storage, and how are they mitigated?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Stability protocols include:
- Storage in amber vials under argon at –20°C.
- Lyophilization for long-term storage.
- Regular stability assays via HPLC to detect hydrolysis byproducts (e.g., free benzamide) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina with crystal structures (e.g., PDB: 4ZUD for kinases).
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability.
- Key Metrics : RMSD (<2 Å), binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cell lines)?
- Methodological Answer :
- Dose-Response Normalization : Use internal controls (e.g., staurosporine for apoptosis assays).
- Cell Line Authentication : STR profiling to exclude contamination.
- Meta-Analysis : Apply Bayesian statistics to aggregate data from ≥3 independent studies .
Q. How does the dimethylaminoethyl moiety influence pharmacokinetic properties, and what modifications optimize bioavailability?
- Methodological Answer :
- LogP/D Analysis : Replace dimethylaminoethyl with pyrrolidinylethyl to reduce polarity (cLogP from –1.2 to 0.8).
- Metabolic Stability : Microsomal assays (human liver microsomes) with LC-MS/MS to track N-demethylation .
Q. What advanced analytical methods quantify trace impurities (<0.1%) in bulk samples?
- Methodological Answer :
- LC-QTOF-MS : Detect impurities at 0.01% levels via untargeted profiling.
- NMR Relaxation Editing : Suppress main compound signals to highlight impurities .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
